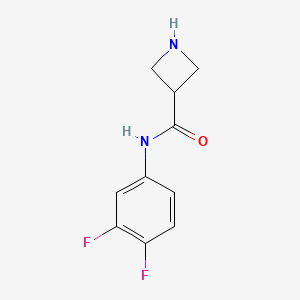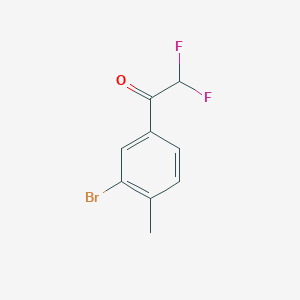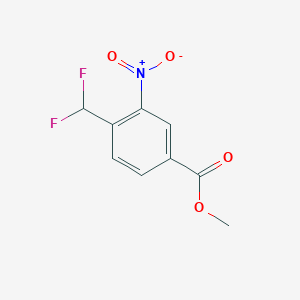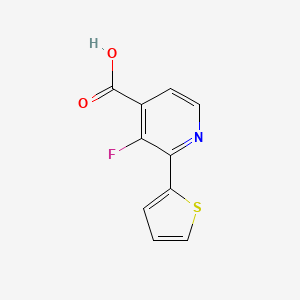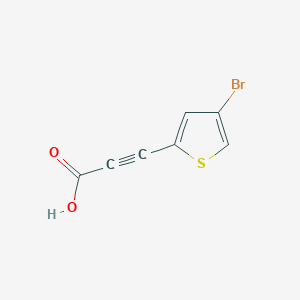
3-(4-Bromothiophen-2-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)propiolic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propiolic acid typically involves the bromination of thiophene followed by coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a propiolic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the acid group.
Solvents: Tetrahydrofuran and dimethylformamide are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while substitution reactions can introduce different functional groups onto the thiophene ring.
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-2-yl)propiolic acid is primarily related to its ability to participate in various chemical reactions. The bromine atom and the propiolic acid moiety provide reactive sites for substitution and coupling reactions, respectively. These reactions can lead to the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
4-Bromophenylboronic acid: Contains a boronic acid group instead of a propiolic acid group.
Uniqueness
3-(4-Bromothiophen-2-yl)propiolic acid is unique due to the presence of both a brominated thiophene ring and a propiolic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C7H3BrO2S |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
3-(4-bromothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
Clé InChI |
YMTOIYVJOGMCIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
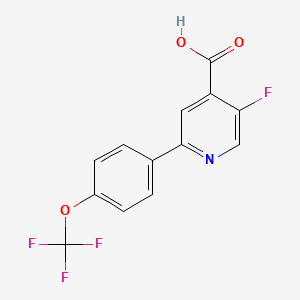
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)
